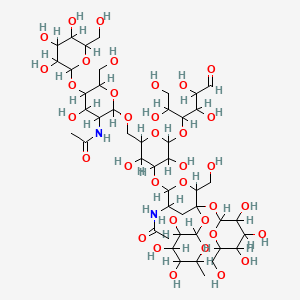
Triiodothyronine glucuronide
説明
Triiodothyronine glucuronide is a natural human metabolite of triiodothyronine generated in the liver by UDP glucuonyltransferase . Glucuronidation is used to assist in the excretion of toxic substances, drugs, or other substances that cannot be used as an energy source .
Synthesis Analysis
Triiodothyronine glucuronide is synthesized from labelled thyroxine (T4) and triiodothyronine (T3) through an enzymatic method . The synthetic glucuronides are completely digested by beta-glucuronidase, with recovery of the parent T4 or T3 .Molecular Structure Analysis
The molecular structure of triiodothyronine glucuronide is complex and involves several key features: the unique role of iodine, for both its steric and electronic properties, the diphenyl ether linkage in controlling conformation, the 4’-hydroxyl for receptor binding, and the side chain composition .Chemical Reactions Analysis
Thyroid hormone function is dependent upon the three-dimensional structure of the hormone and its receptor . X-Ray crystal structure determinations provide the most precise details possible of molecular composition, configuration, and conformation .Physical And Chemical Properties Analysis
Thyroid hormones possess relatively simple structures . They regulate metabolism in almost all cells, and are essential for the development and maturation of the central nervous system, the musculoskeletal system, and the lungs .科学的研究の応用
Endocrine-Energy Relationship in Wildlife
Research by Jesmer et al. (2017) highlights the use of triiodothyronine (T3) as an endocrine marker in studying the energy reserves and foraging behavior of free-ranging animals. The study shows that T3 levels vary in relation to energy intake and reserves, providing valuable insights for wildlife conservation and management (Jesmer et al., 2017).
Renal Protection and Healing
Kim et al. (2014) found that preconditioning with T3 reduces ischemia-reperfusion injury in renal tissue. This study suggests the therapeutic potential of T3 in protecting kidneys from damage due to interrupted blood supply (Kim et al., 2014). Similarly, El Agaty (2018) demonstrated that T3 attenuates renal injury in chronic kidney disease models, reducing inflammation and oxidative stress, thereby promoting kidney health (El Agaty, 2018).
Improvement of Cartilage Surface Architecture
Jia et al. (2017) explored the impact of T3 on the improvement of articular cartilage surface in vitro. The study revealed that T3 enhances collagen production and mechanical properties in neo-cartilage tissues, indicating its potential in tissue engineering and regenerative medicine (Jia et al., 2017).
Metabolic Effects in Overweight Rats
Silvestri et al. (2012) investigated the metabolic effects of a T3 analogue, TRC150094, on liver and skeletal muscle in overweight rats fed a high-fat diet. The study found that TRC150094 influences key metabolic pathways and protein expression related to energy metabolism and could have implications in treating metabolic disorders (Silvestri et al., 2012).
Enhancement of Immune Response
Alamino et al. (2016) discovered that T3 can potentiate the immunogenicity of dendritic cells, suggesting a role in cancer immunotherapy. This study indicates that T3 can enhance the body's immune response against tumors (Alamino et al., 2016).
Glucose Transport in Bone Cells
Zoidis et al. (2012) showed that T3 stimulates glucose uptake in bone cells, potentially contributing to the regulation of energy expenditure and bone turnover. This research provides insights into the metabolic functions of bone cells and their response to thyroid hormones (Zoidis et al., 2012).
作用機序
Thyroid hormone effects on the target cells are mediated via ligand-inducible nuclear receptors/transcription factors, thyroid hormone receptor (TR) α and β . In terms of mechanisms for thyroid hormone action, studies suggest that thyroid hormone regulates a number of key growth factor signaling pathways including insulin-like growth factor-I .
将来の方向性
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20I3NO10/c22-9-6-8(33-17-10(23)3-7(4-11(17)24)5-12(25)19(29)30)1-2-13(9)34-21-16(28)14(26)15(27)18(35-21)20(31)32/h1-4,6,12,14-16,18,21,26-28H,5,25H2,(H,29,30)(H,31,32)/t12-,14-,15-,16+,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFGGGCINNGOLE-ZDXOGFQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20I3NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184035 | |
| Record name | Triiodothyronine glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Triiodothyronine glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010346 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Triiodothyronine glucuronide | |
CAS RN |
29919-72-0 | |
| Record name | Triiodothyronine glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29919-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triiodothyronine glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029919720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triiodothyronine glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triiodothyronine glucuronide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C476A7CU7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Triiodothyronine glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010346 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-[(1-Hydroxy-2-oxoazepan-3-yl)amino]-4-oxobutan-2-yl] (2S)-2-[[2-(2-hydroxyphenyl)-4-methyl-5H-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy(tetradecanoyl)amino]hexanoate](/img/structure/B1227919.png)


![6-[5-Hydroxy-2-methyl-1-(2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B1227923.png)

![3-[(1S,3S,5S,6R,8R,10S,12S,14S,15S,18R,19R,23R)-5,6,22-Trihydroxy-8,14,18-trimethyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1227927.png)



![2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1227935.png)

![N-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1227939.png)
![N-(2-furanylmethyl)-3-[3-[(4-methoxyphenyl)methyl]-2-imidazo[4,5-b]pyridinyl]propanamide](/img/structure/B1227940.png)